

An In-depth Technical Guide to the Environmental Fate and Metabolism of Cyclaniliprole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclaniliprole*

Cat. No.: *B1261310*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclaniliprole is a novel anthranilic diamide insecticide that demonstrates high efficacy against a broad spectrum of chewing and sucking insect pests. Its mode of action involves the activation of insect ryanodine receptors, leading to uncontrolled release of intracellular calcium and subsequent muscle paralysis. A thorough understanding of the environmental fate and metabolism of **Cyclaniliprole** is crucial for assessing its environmental risk, ensuring food safety, and guiding its responsible use in agriculture. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the degradation, transformation, and metabolic pathways of **Cyclaniliprole** in various environmental compartments and biological systems.

Environmental Fate

The environmental fate of a pesticide is dictated by a combination of its physicochemical properties and its susceptibility to various degradation processes, including photolysis, hydrolysis, and microbial metabolism in soil and water.

Degradation in Soil

Cyclaniliprole is characterized by its persistence in the soil environment. Laboratory studies under aerobic conditions have shown that the half-life of **Cyclaniliprole** can be substantial, indicating slow degradation.

Table 1: Aerobic and Anaerobic Soil Metabolism of **Cyclaniliprole** and Related Compounds

Compound	Condition	Half-life (days)	Reference
Cyclaniliprole	Aerobic Soil	>445	[1] [2]
Cyantraniliprole	Aerobic Soil	16.2 - 89.4	
Cyantraniliprole	Anaerobic Soil	4.3	

Note: Data for the closely related compound Cyantraniliprole is included for comparative purposes.

The primary route of dissipation in soil appears to be photolysis on the soil surface, although this process is slower than in aqueous environments. Microbial metabolism also contributes to the degradation of **Cyclaniliprole**, albeit at a slower rate.

Degradation in Water

The fate of **Cyclaniliprole** in aquatic systems is primarily governed by photolysis and, to a lesser extent, hydrolysis.

Aqueous Photolysis: **Cyclaniliprole** is susceptible to rapid degradation by sunlight in water. The aqueous photolysis half-life is relatively short, suggesting that this is a major route of dissipation in clear, sunlit surface waters. The major photodegradates identified are NK-1375 and NU-536.[\[3\]](#)

Hydrolysis: **Cyclaniliprole** is hydrolytically stable under acidic and neutral conditions (pH 4 and 7).[\[3\]](#) This indicates that hydrolysis is not a significant degradation pathway in most natural water bodies.

Table 2: Abiotic Degradation of **Cyclaniliprole** and Cyantraniliprole in Water

Compound	Degradation Pathway	Condition	Half-life	Reference
Cyclaniliprole	Aqueous Photolysis	Clear water	<1.5 days	[3]
Cyclaniliprole	Hydrolysis	pH 4, 7	Stable	[3]
Cyantraniliprole	Aqueous Photolysis	-	0.33 days	
Cyantraniliprole	Hydrolysis	pH 4	222 days	
Cyantraniliprole	Hydrolysis	pH 7	16.2 - 89.4 days	
Cyantraniliprole	Hydrolysis	pH 9	0.86 days	

Note: Data for the closely related compound Cyantraniliprole is included for comparative purposes.

Metabolism in Plants

Understanding the metabolism of **Cyclaniliprole** in plants is essential for defining the residue of concern for dietary risk assessment. Studies have been conducted on various crops, including apples, lettuce, and potatoes.

The metabolism of **Cyclaniliprole** in plants is generally limited. The parent compound is often the major component of the residue. The primary metabolic pathway involves an intramolecular cyclization to form the metabolite NK-1375.[2]

For dietary risk assessment in plant commodities, the residue definition includes both the parent **Cyclaniliprole** and its metabolite NK-1375.[4][5]

Table 3: Residues of **Cyclaniliprole** and NK-1375 in Various Crops

Crop	Residue Component	Highest Residue (mg/kg)	STMR (mg/kg)	Reference
Grapes	Total Cyclaniliprole	0.59	0.12	[4]
Strawberries	Total Cyclaniliprole	0.36	0.16	[4]
Plums	Total Cyclaniliprole	0.11	0.052	[4]
Cabbage	Total Cyclaniliprole	0.42	0.0325	[4]
Lettuce (Leaf)	Total Cyclaniliprole	3.3	1.35	[4]
Peppers	Total Cyclaniliprole	0.12	0.063	[4]

STMR: Supervised Trial Median Residue

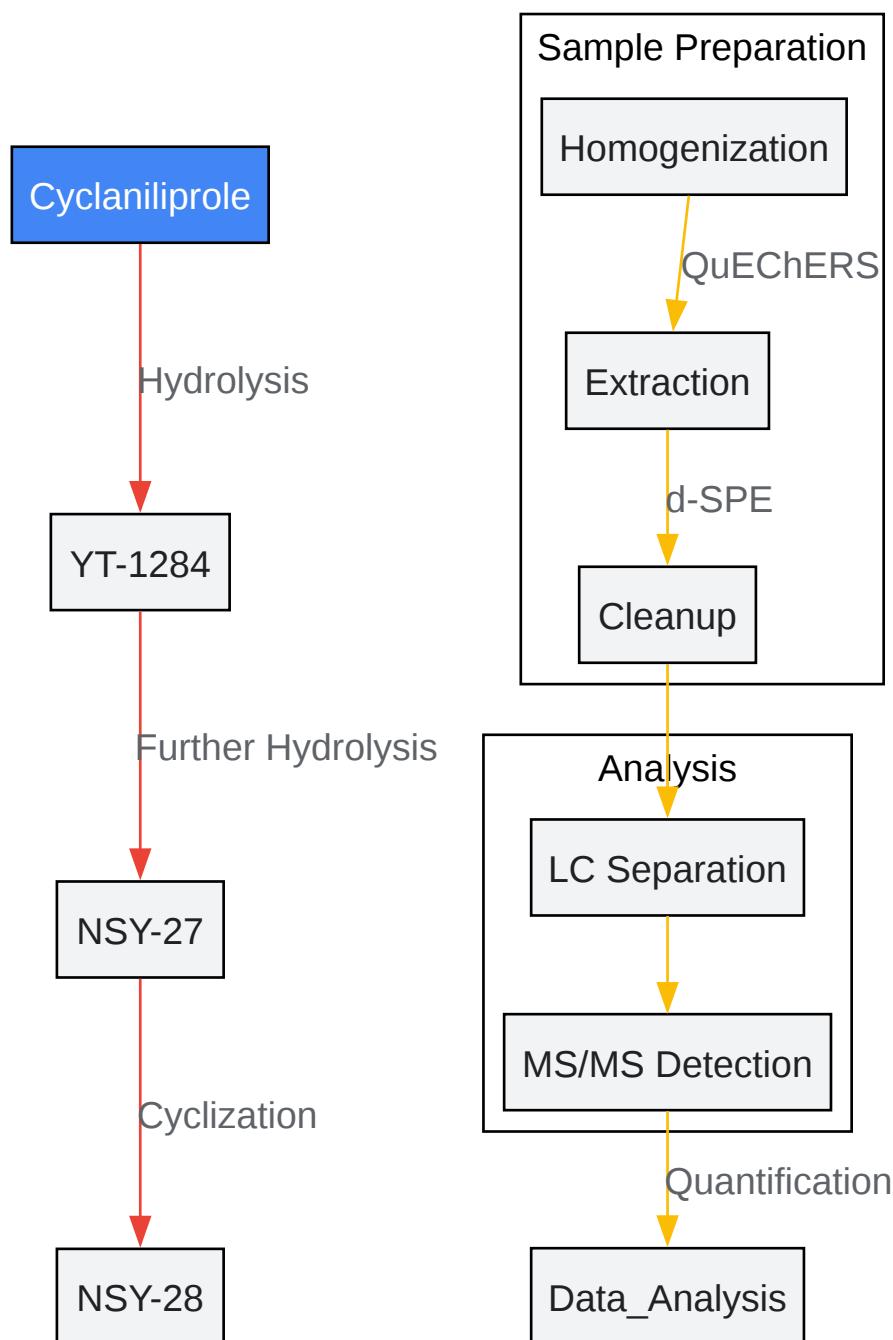
Metabolic Pathway in Plants

[Click to download full resolution via product page](#)

Metabolic pathway of **Cyclaniliprole** in plants.

Metabolism in Animals

The metabolism of **Cyclaniliprole** has been investigated in laboratory animals (rats) and livestock (goats and hens) to determine the nature and extent of residues in edible tissues, milk, and eggs.


In animals, **Cyclaniliprole** is metabolized more extensively than in plants. The major metabolic pathways include hydrolysis of the amide bond and subsequent cyclization. The primary metabolites identified in both goats and hens are NSY-28, YT-1284, and NSY-27.[1][2]

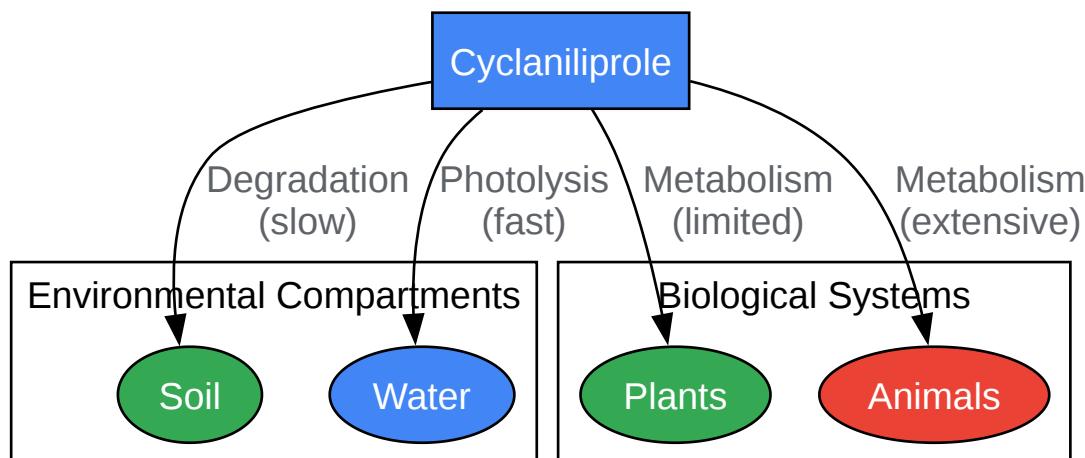

For dietary risk assessment in animal commodities, the residue definition for compliance with the Maximum Residue Limit (MRL) is **Cyclaniliprole** itself. For estimation of dietary exposure, the definition varies by commodity.[4][5]

Table 4: Major Metabolites of **Cyclaniliprole** in Livestock

Metabolite	Found In
NSY-28	Goats, Hens
YT-1284	Goats, Hens
NSY-27	Goats, Hens

Metabolic Pathway in Animals

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. Pesticide Detail | CODEXALIMENTARIUS FAO-WHO [\[fao.org\]](https://fao.org)
- To cite this document: BenchChem. [An In-depth Technical Guide to the Environmental Fate and Metabolism of Cyclaniliprole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1261310#environmental-fate-and-metabolism-of-cyclaniliprole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com